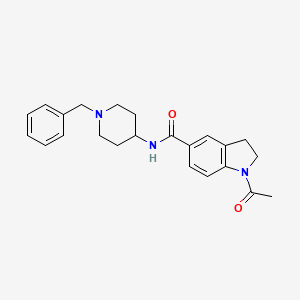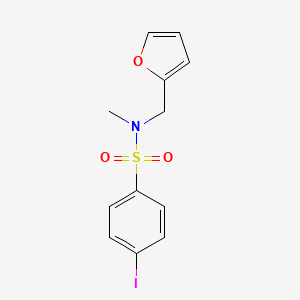![molecular formula C18H20N2O3 B7498026 N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-methylbenzamide](/img/structure/B7498026.png)
N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-methylbenzamide, also known as FCPR03, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. FCPR03 belongs to the class of piperidine-based compounds and has been synthesized using a multi-step synthetic route.
Mécanisme D'action
The mechanism of action of N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-methylbenzamide involves the inhibition of various signaling pathways that are involved in the pathogenesis of various diseases. N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-methylbenzamide has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-methylbenzamide has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in the growth and proliferation of cancer cells. Additionally, N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-methylbenzamide has been shown to inhibit the TGF-β/Smad pathway, which is involved in the activation of fibroblasts.
Biochemical and Physiological Effects
N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-methylbenzamide has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-methylbenzamide has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells. Additionally, N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-methylbenzamide has been shown to inhibit the activation of fibroblasts and reduce the levels of collagen in fibrotic tissues.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-methylbenzamide has several advantages and limitations for lab experiments. One of the advantages is that it exhibits potent anti-inflammatory, anti-cancer, and anti-fibrotic properties, making it a promising therapeutic candidate. However, one of the limitations is that it has not been extensively studied in vivo, and its pharmacokinetic and pharmacodynamic properties are not well understood.
Orientations Futures
There are several future directions for the study of N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-methylbenzamide. One of the future directions is to investigate its pharmacokinetic and pharmacodynamic properties in vivo. Another future direction is to study its efficacy in animal models of inflammatory, cancer, and fibrotic diseases. Additionally, further studies are needed to elucidate its mechanism of action and identify potential molecular targets. Finally, the development of N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-methylbenzamide derivatives with improved pharmacokinetic and pharmacodynamic properties is also a potential future direction.
Conclusion
In conclusion, N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-methylbenzamide is a novel small molecule that exhibits promising therapeutic potential in various scientific research applications. It possesses anti-inflammatory, anti-cancer, and anti-fibrotic properties and inhibits various signaling pathways involved in the pathogenesis of various diseases. While N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-methylbenzamide has several advantages and limitations for lab experiments, there are several future directions for its study, including investigating its pharmacokinetic and pharmacodynamic properties in vivo, studying its efficacy in animal models, elucidating its mechanism of action, and developing derivatives with improved properties.
Méthodes De Synthèse
The synthesis of N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-methylbenzamide involves a multi-step synthetic route that includes the reaction of furan-3-carboxylic acid with piperidine, followed by the reaction of the resulting compound with 2-methylbenzoyl chloride. The final product is obtained after purification and characterization using various analytical techniques such as NMR and mass spectrometry.
Applications De Recherche Scientifique
N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-methylbenzamide has been shown to exhibit promising therapeutic potential in various scientific research applications. It has been found to possess anti-inflammatory, anti-cancer, and anti-fibrotic properties. N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-methylbenzamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are involved in the pathogenesis of various inflammatory diseases. N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-methylbenzamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-methylbenzamide has been shown to inhibit the activation of fibroblasts, which are involved in the pathogenesis of fibrotic diseases.
Propriétés
IUPAC Name |
N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-13-4-2-3-5-16(13)17(21)19-15-6-9-20(10-7-15)18(22)14-8-11-23-12-14/h2-5,8,11-12,15H,6-7,9-10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPNZWOSIMRXDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2CCN(CC2)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-N-[[3-(trifluoromethyl)phenyl]methyl]thiophene-2-sulfonamide](/img/structure/B7497957.png)


![2-[[5-[(4-Methylphenoxy)methyl]furan-2-carbonyl]amino]propanediamide](/img/structure/B7497984.png)
![3,4-dichloro-N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B7497989.png)
![N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-2-phenoxyacetamide](/img/structure/B7497992.png)

![1-[5-(morpholinocarbonyl)-2,3-dihydro-1H-indol-1-yl]-1-ethanone](/img/structure/B7498006.png)





![[1-[(4-Chlorophenyl)methyl]-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7498057.png)